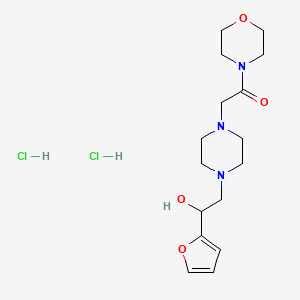

2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-morpholinoethanone dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

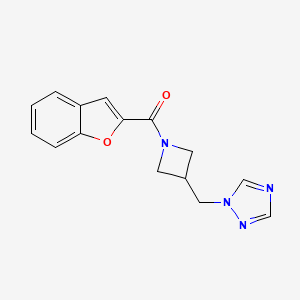

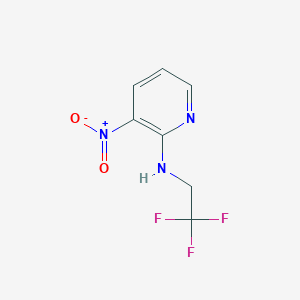

The compound contains several functional groups including a furan ring, a piperazine ring, and a morpholino group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Morpholine is an organic chemical compound having the chemical formula O(CH2CH2)2NH. This heterocycle features both amine and ether functional groups .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings (furan, piperazine, morpholine), followed by their connection through the appropriate linkers. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring is planar, while the piperazine and morpholine rings are puckered. The overall shape of the molecule would be determined by the orientations of these rings relative to each other .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The furan ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The piperazine ring can undergo reactions at the nitrogen atoms, such as alkylation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and ether groups would likely make it more soluble in polar solvents .Scientific Research Applications

Synthesis Approaches

A range of synthesis methods have been developed for compounds involving the furan-2-yl and piperazine functional groups, essential components of 2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-morpholinoethanone dihydrochloride. For example, a series of compounds were synthesized starting from 2-acetylfuran, undergoing Claisen Schmidt condensation, followed by cyclization and Mannich's reaction to produce the desired products. These compounds demonstrated significant antidepressant and antianxiety activities, indicating the potential therapeutic applications of such derivatives (Kumar et al., 2017).

Characterization of Derivatives

New azole derivatives were synthesized from furan-2-carbohydrazide, and these compounds exhibited antimicrobial activities against tested microorganisms, highlighting the potential of furan-containing compounds in developing antimicrobial agents (Başoğlu et al., 2013).

Biological Activities and Applications

Antimicrobial Activities

Novel 1,2,4-Triazole derivatives, synthesized from various ester ethoxycarbonylhydrazones, displayed good to moderate antimicrobial activities against test microorganisms, showcasing the bioactivity potential of furan and piperazine-based compounds (Bektaş et al., 2007).

Cardiovascular Activity

Compounds containing the piperazine and furan-2-yl groups were synthesized and tested for cardiovascular activities. Some compounds demonstrated strong antiarrhythmic activity, and others showed hypotensive activity, indicating the potential use of these derivatives in cardiovascular therapeutics (Chłoń-Rzepa et al., 2004).

Enzyme Inhibition and Disease Treatment Potential

Inhibitory Potential against Enzymes

New multi-functional derivatives of 2-furoic piperazide were synthesized and evaluated for their inhibitory potential against enzymes like α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These compounds could be promising in drug discovery and development for diseases like type 2 diabetes and Alzheimer's (Abbasi et al., 2018).

Anticancer Activity

Piperazine-2,6-dione derivatives and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives were synthesized and evaluated for anticancer activity, showing promising results against various cancer cell lines (Kumar et al., 2013).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-1-morpholin-4-ylethanone;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O4.2ClH/c20-14(15-2-1-9-23-15)12-17-3-5-18(6-4-17)13-16(21)19-7-10-22-11-8-19;;/h1-2,9,14,20H,3-8,10-13H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPITNIIRSMEAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=CO2)O)CC(=O)N3CCOCC3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27Cl2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol;hydrochloride](/img/structure/B2824828.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2824833.png)

![(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2824843.png)

![2-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2824847.png)